Ethanediamide, tetrakis(cyanomethyl)-
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Overview
Description
N,N,N’,N’-tetrakis(cyanomethyl)ethanediamide is a synthetic organic compound characterized by the presence of four cyanomethyl groups attached to an ethanediamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N,N’,N’-tetrakis(cyanomethyl)ethanediamide can be synthesized through the cyanoethylation of ethylenediamine. This process involves the reaction of ethylenediamine with acrylonitrile under controlled conditions to introduce the cyanomethyl groups . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for N,N,N’,N’-tetrakis(cyanomethyl)ethanediamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-tetrakis(cyanomethyl)ethanediamide can undergo various chemical reactions, including:
Substitution Reactions: The cyanomethyl groups can participate in nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Addition Reactions: The compound can react with electrophiles to form addition products.
Polymerization: The presence of multiple reactive sites allows for the formation of polymeric materials through condensation or addition polymerization.
Common Reagents and Conditions
Common reagents used in reactions with N,N,N’,N’-tetrakis(cyanomethyl)ethanediamide include strong nucleophiles, electrophiles, and catalysts such as Lewis acids. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations.
Major Products Formed
The major products formed from reactions involving N,N,N’,N’-tetrakis(cyanomethyl)ethanediamide depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted ethanediamides, while polymerization reactions can produce hyperbranched polymeric materials .
Scientific Research Applications
N,N,N’,N’-tetrakis(cyanomethyl)ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Medicine: Investigated for its potential use in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of N,N,N’,N’-tetrakis(cyanomethyl)ethanediamide involves its ability to form stable complexes with various molecular targets. The cyanomethyl groups can interact with electrophilic centers, while the ethanediamide core provides a stable scaffold for these interactions. This allows the compound to participate in a wide range of chemical reactions and form stable products .
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-tetrakis(2-cyanoethyl)ethylenediamine: Similar in structure but with cyanoethyl groups instead of cyanomethyl groups.
N,N,N’,N’-tetrakis(2-hydroxyethyl)ethylenediamine: Contains hydroxyethyl groups, leading to different reactivity and applications.
Uniqueness
N,N,N’,N’-tetrakis(cyanomethyl)ethanediamide is unique due to the presence of four cyanomethyl groups, which provide multiple reactive sites for chemical transformations. This makes it a versatile building block for the synthesis of complex molecules and materials, distinguishing it from other similar compounds .
Properties
CAS No. |
73502-40-6 |
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Molecular Formula |
C10H8N6O2 |
Molecular Weight |
244.21 g/mol |
IUPAC Name |
N,N,N',N'-tetrakis(cyanomethyl)oxamide |
InChI |
InChI=1S/C10H8N6O2/c11-1-5-15(6-2-12)9(17)10(18)16(7-3-13)8-4-14/h5-8H2 |
InChI Key |
KVAASWDZUXNBKH-UHFFFAOYSA-N |
Canonical SMILES |
C(C#N)N(CC#N)C(=O)C(=O)N(CC#N)CC#N |
Origin of Product |
United States |
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